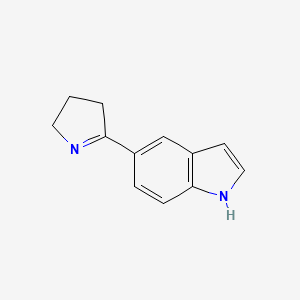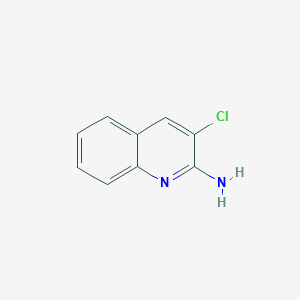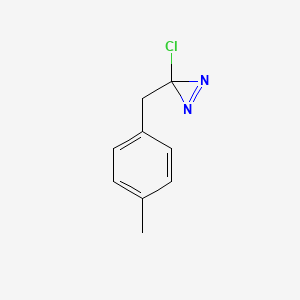![molecular formula C7H6ClN3O B11911030 7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911030.png)
7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Cyclization with Pyridine: The pyrazole ring is then fused with a pyridine ring through a cyclization reaction. This can be facilitated by using reagents such as phosphorus oxychloride or polyphosphoric acid.
Chlorination and Methoxylation: The final step involves the introduction of the chlorine atom at the 7th position and the methoxy group at the 3rd position. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methoxylation can be done using methanol in the presence of a base like sodium methoxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
化学反応の分析
Types of Reactions
7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyridine N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of 7-substituted-3-methoxy-1H-pyrazolo[4,3-c]pyridine derivatives.
科学的研究の応用
7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of agrochemicals and dyes.
作用機序
The mechanism of action of 7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as kinases, inhibiting their activity.
Pathways Involved: By inhibiting kinase activity, it can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
- 7-Methoxy-1H-pyrazolo[3,4-c]pyridine
- 4-Bromo-1H-pyrazolo[3,4-c]pyridine
- 3-Bromo-1H-pyrazolo[3,4-c]pyridine
- 1-Acetyl-5-chloro-pyrazolo[3,4-c]pyridine
Uniqueness
7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine is unique due to the specific positioning of the chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other pyrazolopyridine derivatives.
特性
分子式 |
C7H6ClN3O |
|---|---|
分子量 |
183.59 g/mol |
IUPAC名 |
7-chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H6ClN3O/c1-12-7-4-2-9-3-5(8)6(4)10-11-7/h2-3H,1H3,(H,10,11) |
InChIキー |
IYXNDFCXEJGMJS-UHFFFAOYSA-N |
正規SMILES |
COC1=NNC2=C(C=NC=C21)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


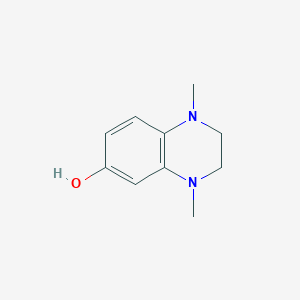
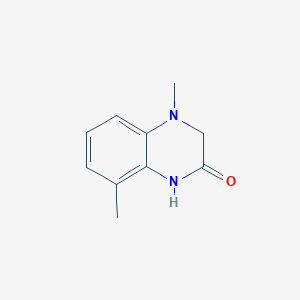
![Methyl furo[2,3-c]pyridine-5-carboxylate](/img/structure/B11910958.png)

![3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B11910980.png)

![N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11910985.png)

